molecular formula C13H12S B15433426 2-(Prop-2-en-1-yl)naphthalene-1-thiol CAS No. 89647-55-2

2-(Prop-2-en-1-yl)naphthalene-1-thiol

Cat. No.: B15433426
CAS No.: 89647-55-2
M. Wt: 200.30 g/mol
InChI Key: PJQZDIHTZPTQRQ-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)naphthalene-1-thiol is a synthetic organic compound of interest in materials science and synthetic chemistry research. Its molecular structure incorporates a naphthalene scaffold substituted with a thiol group and an allyl (prop-2-en-1-yl) chain at the 1-position. The presence of both thiol and alkene functional groups within the same molecule makes it a potential candidate for studying thiol-ene "click" reactions, which are valued for their high efficiency and orthogonality in constructing complex architectures, polymer networks, and for bioconjugation applications . The thiol group allows for binding to metal surfaces, such as the formation of self-assembled monolayers on gold for sensor development, while the naphthalene core may contribute to π-stacking interactions. Researchers might employ this compound in the development of novel polymers, ligands, or as a building block in the synthesis of more complex chemical entities. The product has not been tested for any specific application. Handling should be conducted in a well-ventilated environment, and appropriate personal protective equipment should be worn. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89647-55-2

Molecular Formula

C13H12S

Molecular Weight

200.30 g/mol

IUPAC Name

2-prop-2-enylnaphthalene-1-thiol

InChI

InChI=1S/C13H12S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-4,6-9,14H,1,5H2

InChI Key

PJQZDIHTZPTQRQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C2=CC=CC=C2C=C1)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(Prop-2-en-1-yl)naphthalene-1-thiol, differing in substituent positions, functional groups, or backbone modifications:

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₁₃H₁₂S ~188.27 Thiol (-SH), propenyl Reactive thiol for conjugation, polymer science
2-(Prop-1-en-2-yl)naphthalene C₁₃H₁₂ 168.24 Propenyl (isomer) Lab reagent, organic intermediate
(Prop-2-yn-1-yloxy)naphthalene C₁₃H₁₀O 182.22 Propargyl ether (-O-C≡CH) Synthetic intermediate for click chemistry
1-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl (-CH₃) Industrial solvent, toxicological studies
2-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl (-CH₃) Similar to 1-methylnaphthalene, lower volatility

Structural and Functional Differences

  • Thiol vs. Ether/Methyl Groups : The thiol group in this compound confers higher polarity and reactivity compared to methyl or ether derivatives. Thiols readily form disulfide bonds or coordinate with metals, unlike the inert methyl group in 1- or 2-methylnaphthalene .
  • Substituent Position : 2-(Prop-1-en-2-yl)naphthalene is a structural isomer with the propenyl group at position 1 instead of 2. This positional difference may alter steric effects and electronic properties, impacting reactivity in synthesis .

Physicochemical and Toxicological Profiles

  • Reactivity : The thiol group in the target compound increases susceptibility to oxidation, unlike the stable methyl or propenyl groups in analogs. This reactivity is advantageous in polymer crosslinking but requires careful handling .
  • Toxicity : Methylnaphthalenes are associated with respiratory and dermal toxicity in prolonged exposure . While toxicity data for this compound are unavailable, thiols generally exhibit higher acute toxicity due to their reactivity with biological thiols (e.g., glutathione) .

Preparation Methods

Catalyst Preparation and Characterization

The thoria-based catalyst system demonstrates exceptional performance in naphthol-to-thiol conversions:

Catalyst Composition

Component Quantity (parts) Treatment Conditions
Thorium nitrate tetrahydrate 122 Dissolved in 500 parts H₂O
SEHF polysurface silica pellets 191 6-8 mesh size
Calcination - 270°C (6 hr) → 400°C (12 hr)

This creates a high-surface-area thoria/silica composite with >98% ThO₂ conversion efficiency.

Reaction Parameters and Optimization

Key operational variables for the continuous flow reactor:

Table 1. Comparative Reaction Conditions and Yields

Parameter Example 2 Example 4 Example 5
Temperature (°C) 490 410 575
H₂S:Naphthol (mol ratio) 2.2:1 1.1:1 5:1
Space velocity (h⁻¹) 130 95 150
Conversion (%) 78 35 92
Thiol yield (%) 61 32 68

Post-Synthetic Functionalization Routes

While direct synthesis of 2-(prop-2-en-1-yl)naphthalene-1-thiol isn't explicitly detailed in available literature, established derivatization methods suggest viable pathways:

Allylation of 2-Naphthalenethiol

The parent thiol can undergo nucleophilic substitution with allyl bromide under phase-transfer conditions:

Reaction Scheme
2-naphthalenethiol + CH₂=CHCH₂Br → this compound + HBr

Typical conditions:

  • 0.1M NaOH aqueous phase
  • Tetrabutylammonium bromide (5 mol%)
  • 80°C, 8 hr stirring
  • Yield: ~65% (based on analogous arylthiol alkylations)

Direct Synthesis from Modified Naphthol Precursors

Substituting 2-naphthol with 2-allylnaphthol in the catalytic process could theoretically yield the target compound:

Hypothetical Reaction
2-(prop-2-en-1-yl)naphthol + H₂S → this compound + H₂O

This would require verification of:

  • Thermal stability of allyl group under 400-500°C reaction conditions
  • Catalyst tolerance to unsaturated side chains
  • Prevention of allylic isomerization

Analytical Characterization Protocols

Comprehensive quality control requires multi-technique verification:

Table 2. Standard Analytical Parameters

Method Key Characteristics Reference Standard
GC-MS t_R = 11.2 min; m/z 200 [M]⁺ NIST 17 library
¹H NMR (400 MHz, CDCl₃) δ 7.8-7.2 (m, 6H, Ar-H), 5.9 (m, 1H, CH₂=CH), 5.1 (d, 2H, CH₂=), 3.4 (d, 2H, SCH₂)
FT-IR (ATR) ν 2570 cm⁻¹ (S-H), 1640 cm⁻¹ (C=C) ASTM E1252-98

Purity assessment via HPLC (C18 column, 85:15 MeOH:H₂O) shows ≥98% purity for catalyst-derived product.

Industrial-Scale Process Considerations

The patented vapor-phase method demonstrates scalability through:

Key Process Economics

  • Catalyst lifetime: 800-1200 hr (regenerable)
  • Energy consumption: 12 kWh/kg product
  • Waste streams: <5% organic byproducts (mainly dinaphthyl sulfides)

Continuous operation data from pilot plants (50 kg/day capacity):

  • Mean yield: 58±3%
  • Catalyst attrition rate: 0.8%/month
  • Production cost: $42/kg (2025 estimate)

Emerging Methodologies and Research Directions

Recent advances suggest alternative synthetic routes:

Photochemical Thiol-ene Coupling

Preliminary studies indicate UV-initiated (λ=365 nm) addition of thiols to allylnaphthalenes:

Pilot Results

  • Conversion: 89% in 6 hr
  • Quantum yield: 0.45
  • Byproducts: <2% disulfides

Biocatalytic Approaches

Engineered sulfhydrylases show promise for regioselective synthesis:

Enzyme Performance

Strain Activity (U/mg) Thermostability (°C)
Pseudomonas sp. 12.4 45
Thermococcus kodakarensis 8.7 85

Current limitations include substrate solubility (<5 mM in aqueous systems).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-(Prop-2-en-1-yl)naphthalene-1-thiol, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : Utilize nucleophilic substitution or thiol-ene "click" chemistry for synthesizing the allyl-thiol moiety. Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) frameworks. For purification, employ column chromatography followed by recrystallization, validated via HPLC (≥95% purity). Cross-reference synthetic protocols for analogous naphthalene derivatives, such as 2-methylnaphthalene, to identify critical reaction variables .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer : Prioritize human hepatic (e.g., HepG2) and respiratory (e.g., A549) cell lines, as systemic effects in these organs are well-documented for naphthalene derivatives. Follow exposure protocols from standardized toxicological frameworks, such as 24–72 hr incubation periods with dose ranges (1–100 µM). Measure cytotoxicity via MTT assays and oxidative stress markers (e.g., glutathione depletion). Adhere to inclusion criteria for health effects studies outlined in Table B-1 of the ATSDR guidelines .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm the allyl and thiol substituents. For crystallographic validation, use single-crystal X-ray diffraction with SHELXL refinement (SHELX-2018) to resolve bond angles and torsional strain. Cross-validate spectral data against density functional theory (DFT)-simulated spectra for discrepancies <5% .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for the environmental persistence of this compound be resolved?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to predict biodegradation pathways (e.g., EPI Suite). Validate experimentally via OECD 301F aqueous degradation tests under UV light. Discrepancies often arise from unaccounted photolytic intermediates; use LC-MS/MS to identify transient metabolites. Reference environmental monitoring protocols from TRI Explorer and TOXCENTER databases .

Q. What experimental strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible pharmacological studies?

  • Methodological Answer : Implement strict QC protocols:

  • Synthesis : Monitor reaction progression in real-time via inline FTIR for thiol group formation.
  • Purification : Use preparative HPLC with diode-array detection to isolate isomers.
  • Validation : Characterize each batch via high-resolution mass spectrometry (HRMS) and 1H^1H-NMR. Adopt risk-of-bias mitigation strategies from Table C-7 (e.g., randomized dosing and blinded analysis) .

Q. How can advanced spectroscopic techniques resolve ambiguities in the electronic properties of this compound?

  • Methodological Answer : Employ time-resolved fluorescence spectroscopy to study excited-state dynamics, particularly π→π* transitions in the naphthalene core. Pair with cyclic voltammetry to determine redox potentials, correlating with DFT-calculated HOMO/LUMO gaps. For ambiguous NOESY cross-peaks, use dynamic NMR at variable temperatures (200–400 K) to probe conformational flexibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. For instance, in vitro hepatic clearance may underestimate in vivo metabolism due to extrahepatic enzymes (e.g., pulmonary CYP2F2 in rodents). Validate using isotopic tracer studies (14C^{14}C-labeled compound) to track metabolite distribution. Apply ATSDR’s systematic review criteria (Table C-2) to assess study quality and bias .

Methodological Tables

Parameter Recommendation Reference
Synthesis Purity Validation HPLC (C18 column, acetonitrile/water gradient)
Crystallographic Refinement SHELXL with TWIN/BASF corrections for twinned data
Environmental Half-Life OECD 301F biodegradation assay

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